molecular formula C20H30N4O B6006924 [1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol

[1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol

Cat. No.: B6006924
M. Wt: 342.5 g/mol
InChI Key: BABDZWHBYPNJKX-UHFFFAOYSA-N
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Description

[1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound that features a benzimidazole ring, a piperidine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol typically involves multiple steps, including the formation of the benzimidazole ring, the piperidine ring, and the final coupling of these components. Common synthetic routes may involve:

    Formation of 1-Methylbenzimidazole: This can be achieved by reacting o-phenylenediamine with methyl formate under acidic conditions.

    Formation of Piperidine Derivatives: The piperidine rings can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the piperidine derivative using reagents such as sodium hydride (NaH) and methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzimidazole ring or the piperidine rings, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the benzimidazole ring, where various substituents can be introduced to modify its properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced benzimidazole or piperidine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to interact with various biological targets makes it a valuable tool in the study of cellular processes and signaling pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in the design of catalysts, sensors, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Methylbenzimidazole: A simpler compound that forms the core structure of [1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol.

    Piperidine: A basic structure that is part of the compound’s overall framework.

    Methanol: A simple alcohol that is part of the compound’s functional groups.

Uniqueness

What sets this compound apart from these similar compounds is its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

[1-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O/c1-22-19-7-3-2-6-18(19)21-20(22)14-23-10-4-5-17(13-23)24-11-8-16(15-25)9-12-24/h2-3,6-7,16-17,25H,4-5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABDZWHBYPNJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCCC(C3)N4CCC(CC4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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